Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H19BO4 . It has a molecular weight of 262.11 .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed coupling reactions . The synthesis process can start from Bis(pinacolato)diboron and Methyl 4-aminobenzoate .Molecular Structure Analysis
The molecular structure of this compound is based on the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a thiophene-2-carboxylate moiety . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), and a boiling point of 355.6±25.0 °C (Predicted) . It also has a flash point of 194.3°C .Scientific Research Applications
Synthesis and Characterization
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is involved in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are also analyzed through density functional theory (DFT) and compared with X-ray diffraction values. This synthesis and characterization play a crucial role in understanding the physical and chemical properties of these compounds (Huang et al., 2021).
Crystallography and Conformational Analysis
The single crystals of compounds containing this compound are measured by X-ray diffraction. This process is crucial for crystallographic and conformational analyses. The molecular electrostatic potential and frontier molecular orbitals are further investigated to reveal some physicochemical properties of these compounds. Such analyses are vital for understanding the stability and electronic structure of these molecules (Wu et al., 2021).
Application in Polymer Chemistry
This compound is used in the synthesis of deeply colored polymers, which involves palladium-catalyzed polycondensation. The polymers obtained from these processes are notable for their color intensity, solubility in common organic solvents, and molecular weights. These properties make them applicable in various industrial and research applications, especially in materials science and engineering (Welterlich et al., 2012).
Use in Sensing and Detection Technologies
This compound derivatives are used in the development of organic thin-film fluorescence probes. These probes are advantageous in explosive detection, particularly in identifying hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The functional groups in these compounds react with hydrogen peroxide, making them suitable for fast and sensitive detection technologies (Fu et al., 2016).
Safety and Hazards
This compound is considered to be hazardous. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective measures, such as gloves, lab coats, and eye protection, should be used when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki-miyaura cross-coupling reactions , suggesting that its target could be related to this type of chemical reaction.
Mode of Action
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate likely interacts with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity .
Biochemical Pathways
It’s likely that the compound plays a role in the synthesis of complex organic molecules through suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
Given its chemical structure, it’s likely that the compound has good stability and can be stored at room temperature .
Result of Action
Its use in suzuki-miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the compound is recommended to be stored at room temperature for optimal stability .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(14)15-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUIVNYKDSXHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680565 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709648-80-6 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709648-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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